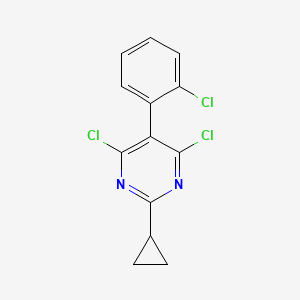
1-allyl-3-cyclopropyl-6,7-difluoroquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-allyl-3-cyclopropyl-6,7-difluoroquinazoline-2,4(1H,3H)-dione, also known as AC-3933, is a novel quinazoline derivative with potential therapeutic applications. This compound has been studied extensively in recent years due to its promising pharmacological properties.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is a representative of a new class of merocyanines, as demonstrated in a study where its structure was established by X-ray structural analysis, highlighting substantial intramolecular charge transfer and a hydrogen bond between the vinyl hydrogen atom and the indandione oxygen atom (Nesterov et al., 1996).
- Another research focused on the synthesis of a similar compound, emphasizing its potential as a key intermediate in the synthesis of broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).
Antiviral and Antibacterial Applications
- Certain compounds derived from this class have shown moderate inhibitory activities against viruses like Varicella-Zoster Virus (VZV), as well as antibacterial activities against organisms such as Bacillus cereus (Łysakowska et al., 2022).
Antitumor Activity
- Some analogues of this compound have been synthesized and evaluated for their in vitro antitumor activities, showing promising results against a broad spectrum of human tumor cell lines (Verma et al., 2015).
- Another study synthesized derivatives of isoquinoline-1,3(2H,4H)-diones, finding that these compounds displayed cytotoxic activities and could potentially inhibit tumor growth in in vivo models (Kang et al., 2013).
Molecular Interactions and Sensor Applications
- Research into the DNA binding properties and molecular interactions of these compounds has been conducted, providing insights into their potential therapeutic applications (Staneva et al., 2020).
- Some studies have also explored the use of derivatives of this compound as sensors for metal cations and protons, demonstrating their potential in developing new chemosensors (Sali et al., 2006).
properties
IUPAC Name |
3-cyclopropyl-6,7-difluoro-1-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-2-5-17-12-7-11(16)10(15)6-9(12)13(19)18(14(17)20)8-3-4-8/h2,6-8H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZUBSTHQXKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

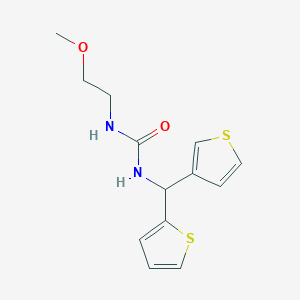
![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)
![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)
![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2611057.png)
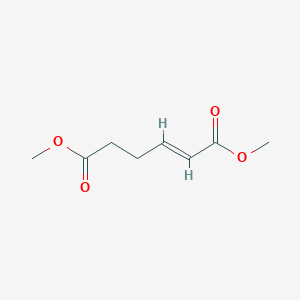

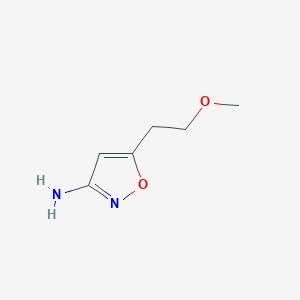

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)

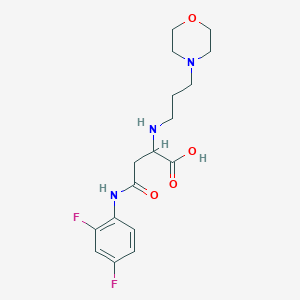
![4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2611073.png)
